4-vinylbenzyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
The compound 4-vinylbenzyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate features a triazole core substituted at position 1 with a 4-bromo-3-methylphenyl group and at position 5 with a methyl group. The 4-carboxylate moiety is esterified with a 4-vinylbenzyl group.
Properties
IUPAC Name |
(4-ethenylphenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O2/c1-4-15-5-7-16(8-6-15)12-26-20(25)19-14(3)24(23-22-19)17-9-10-18(21)13(2)11-17/h4-11H,1,12H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSQYZRVJJQFQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)OCC3=CC=C(C=C3)C=C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-vinylbenzyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves multiple steps, starting with the preparation of the core triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne under copper(I) catalysis to form the triazole ring. The bromo-substituted phenyl group can be introduced through a halogenation reaction, and the vinylbenzyl moiety can be attached via a subsequent substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The vinyl group can be oxidized to form a carboxylic acid derivative.
Reduction: : The triazole ring can be reduced to form a different heterocyclic structure.
Substitution: : The bromo group on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: : Various nucleophiles can be used for substitution reactions, such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: : Formation of a carboxylic acid derivative.
Reduction: : Formation of a reduced triazole derivative.
Substitution: : Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its unique structure may be useful in studying biological systems and interactions.
Medicine: : It could serve as a precursor for pharmaceuticals or as a tool in drug discovery.
Industry: : Its properties may be exploited in material science and chemical manufacturing.
Mechanism of Action
The mechanism by which 4-vinylbenzyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate exerts its effects depends on its specific application. For example, in pharmaceutical applications, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways and molecular targets would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 1 of the Triazole
The nature of substituents at position 1 significantly influences electronic and steric properties. Key analogs include:
Key Findings :
Ester Group Modifications
The ester group at the 4-carboxylate position impacts solubility and reactivity:
Key Findings :
- Vinylbenzyl vs.
- Acid vs. Ester Forms : The carboxylic acid form (CAS 933242-93-4) shows higher polarity and DMSO solubility, making it preferable for biological assays .
Antimicrobial and Anticancer Activity:
- Ethyl 5-methyl-1-(2-oxo-2-(phenylamino)ethyl)-1H-1,2,3-triazole-4-carboxylate () exhibited 69.8% inhibition of NCI-H522 lung cancer cells, suggesting that acetamide substituents enhance antiproliferative effects compared to halogenated aryl groups .
- Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate demonstrated corrosion inhibition efficiency in HCl, attributed to adsorption via the triazole ring and halogen substituents .
Structural Insights from Crystallography:
- Isostructural chloro/bromo derivatives () showed similar crystal packing, with bromine’s larger van der Waals radius marginally increasing lattice stability .
Biological Activity
4-vinylbenzyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a triazole ring, which is known for its pharmacological significance, particularly in antifungal and antibacterial agents.
Antimicrobial Properties
Research has shown that triazole derivatives exhibit significant antimicrobial activity. The compound has been evaluated for its efficacy against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Candida albicans | 25 µg/mL |
| This compound | Escherichia coli | 50 µg/mL |
| Similar Triazole Derivative | Staphylococcus aureus | 12.5 µg/mL |
Studies indicate that the presence of the bromine atom and the vinyl group enhances the compound's interaction with microbial targets, potentially leading to increased efficacy against resistant strains .
The mechanism by which this compound exerts its antimicrobial effects is primarily through the inhibition of ergosterol synthesis. This is a crucial component of fungal cell membranes. The triazole ring interacts with cytochrome P450 enzymes involved in sterol demethylation, leading to an accumulation of toxic sterol precursors and disruption of membrane integrity .
Cytotoxicity Studies
While evaluating the therapeutic potential of this compound, cytotoxicity against human cells was also assessed. The results indicated that at therapeutic concentrations, the compound exhibited minimal hemolytic activity on human erythrocytes, suggesting a favorable safety profile .
Table 2: Hemolytic Activity Against Human Erythrocytes
| Compound | Hemolytic Activity (%) at MIC |
|---|---|
| This compound | 6.9% |
| Control (known cytotoxic agent) | >90% |
Case Study 1: Antifungal Efficacy
In a study conducted on various triazole derivatives, it was found that the compound demonstrated notable antifungal activity against Candida albicans with an MIC of 25 µg/mL. This study highlighted its potential as a therapeutic agent for treating fungal infections .
Case Study 2: Bacterial Resistance
Another investigation focused on the compound's effectiveness against resistant strains of Staphylococcus aureus. The results showed that it maintained activity even in strains exhibiting resistance to conventional antibiotics, indicating its potential role in overcoming antibiotic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
